molecular formula C10H11Cl2N B13457057 2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline

2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline

Cat. No.: B13457057
M. Wt: 216.10 g/mol
InChI Key: ZEIMETAGZVJBTB-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. This compound is particularly interesting due to its unique structure, which includes both chloro and chloromethyl functional groups attached to a tetrahydroquinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline typically involves the chlorination of 5,6,7,8-tetrahydroquinoline. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloro and chloromethyl groups can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: The tetrahydroquinoline ring can be reduced to form fully saturated quinoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products

    Nucleophilic substitution: Products include azidoquinoline or thiocyanatoquinoline derivatives.

    Oxidation: Products include quinoline N-oxides or carboxylic acid derivatives.

    Reduction: Products include fully saturated quinoline derivatives.

Scientific Research Applications

2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. The tetrahydroquinoline ring system can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Lacks the tetrahydro ring system and has different chemical properties.

    3-Chloromethylquinoline: Lacks the chloro group and has different reactivity.

    5,6,7,8-Tetrahydroquinoline: Lacks both chloro and chloromethyl groups and has different biological activities.

Uniqueness

2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline is unique due to the presence of both chloro and chloromethyl groups on the tetrahydroquinoline ring system. This combination of functional groups provides the compound with distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

2-chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline

InChI

InChI=1S/C10H11Cl2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4,6H2

InChI Key

ZEIMETAGZVJBTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)CCl)Cl

Origin of Product

United States

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